N-(3-FLUOROPHENYL)-N'-PHENETHYLUREA
Description
N-(3-Fluorophenyl)-N'-Phenethylurea is a urea derivative featuring a fluorophenyl group at the N-position and a phenethyl group at the N'-position. Urea derivatives are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science. The fluorine atom at the meta position on the phenyl ring introduces electron-withdrawing effects, influencing electronic distribution, solubility, and intermolecular interactions.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c16-13-7-4-8-14(11-13)18-15(19)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSNXNGLIFUYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-N’-phenethylurea typically involves the reaction of 3-fluoroaniline with phenethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-fluorophenyl)-N’-phenethylurea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)-N’-phenethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-N’-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the phenethyl group can influence the compound’s pharmacokinetic properties, such as its solubility and membrane permeability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Urea Derivatives
Urea derivatives are characterized by the –NH–CO–NH– core, with variations in substituents dictating their chemical and biological behavior. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Urea Derivatives
*logP values estimated or sourced from analogous structures.
Key Observations:
Electronic Effects: The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing polarity compared to non-halogenated analogs. This contrasts with 4-cyanophenyl (stronger electron withdrawal) and 3-trifluoromethylphenyl (bulky, lipophilic) groups . Forchlorfenuron’s pyridinyl substituent introduces aromatic nitrogen, altering electronic interactions and bioavailability compared to purely phenyl-based ureas .
Lipophilicity and Bioactivity: The phenethyl group in this compound likely increases lipophilicity (higher logP vs. Thioureas (e.g., N-Phenyl-N'-(3-phenylpropyl)thiourea) exhibit greater lipophilicity and altered hydrogen-bonding capacity due to sulfur substitution, often correlating with enhanced receptor binding in medicinal chemistry .
Applications: Fluometuron and forchlorfenuron demonstrate the role of urea derivatives in agriculture, leveraging substituent-dependent herbicidal or growth-regulating activity . The cyano group in N-(4-Cyanophenyl)-N'-Phenylurea may facilitate π-stacking in polymers or act as a hydrogen-bond acceptor in enzyme inhibition .
Pharmacological and Material Science Relevance
- Fluorine’s Role : The 3-fluorophenyl group may enhance metabolic stability and binding affinity in drug design, as seen in inhibitors like NFOT (), which utilize fluorophenyl moieties for targeted interactions .
- Polymer Applications: Ureas with electron-withdrawing groups (e.g., cyano, fluoro) are precursors for heat-resistant polyimides, as demonstrated by 3-chloro-N-phenyl-phthalimide derivatives () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
